molecular formula C13H12ClNO5 B2804655 1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate CAS No. 27387-18-4

1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate

Cat. No.: B2804655
CAS No.: 27387-18-4
M. Wt: 297.69
InChI Key: RSJBEZLMNKXNSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate is an organic perchlorate salt characterized by a pyridinium cation substituted with a 2-oxo-2-phenylethyl group. The compound is synthesized via ultrasound-assisted reactions involving 2-chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide and derivatives like 2-benzylidenemalononitrile in the presence of triethylamine as a catalyst . The perchlorate anion enhances solubility in polar solvents, a property critical for crystallization and material science applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanone;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO.ClHO4/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJBEZLMNKXNSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 2-oxo-2-phenylethyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution

The phenacyl group’s α-carbon is electrophilic, enabling reactions with nucleophiles:

  • Thiols/Amines : Attack at the α-carbon to form thioether or amine derivatives .
  • Grignard/Organolithium Reagents : Add to the ketone, forming tertiary alcohols .

Example Reaction :C13H12NO+ClO4+RMgXC13H12NOR+MgXClO4\text{C}_{13}\text{H}_{12}\text{NO}^+\cdot \text{ClO}_4^-+\text{RMgX}\rightarrow \text{C}_{13}\text{H}_{12}\text{NOR}+\text{MgXClO}_4

Electrophilic Aromatic Substitution

The pyridinium ring’s electron-deficient nature directs electrophiles to the para position:

  • Nitration/Sulfonation : Requires harsh conditions (e.g., HNO₃/H₂SO₄) .

Redox Reactions

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol .
  • Oxidation : The perchlorate ion may act as an oxidizer under thermal stress .

Alkylation Catalyst

Pyridinium perchlorates facilitate phase-transfer catalysis in alkylation reactions, particularly for phenolic substrates .

Intermediate for Heterocycles

Used in cyclization reactions to synthesize:

  • Isoquinolines : Via intramolecular Heck coupling .
  • Triazoles : With azides under click chemistry conditions .

Comparison with Analogous Salts

Compound Counterion Reactivity Notes
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide Br⁻Higher solubility in water; less oxidative stability
1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide I⁻Photosensitive; prone to iodide displacement

Scientific Research Applications

Chemical Properties and Structure

1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate is characterized by its unique molecular structure, which consists of a pyridine ring substituted with a ketone and a phenyl group. The molecular formula is C13H12ClNO5, and it has a molecular weight of 297.691 g/mol. Understanding these properties is crucial for its application in different chemical environments.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that pyridinium derivatives can inhibit bacterial growth and possess antifungal activity. This makes them potential candidates for developing new antimicrobial agents .

Therapeutic Applications

The perchlorate ion is known for its role in thyroid function modulation. While the primary focus has been on its effects in the context of thyroid hormone synthesis, derivatives like this compound may also play roles in targeted drug delivery systems due to their ionic nature and solubility characteristics .

Luminescent Materials

Recent studies have explored the use of pyridinium salts in creating luminescent materials. The incorporation of this compound into polymer matrices has shown promise in developing sensors and light-emitting devices due to its photophysical properties .

Polymer Composites

The compound can be utilized in polymer composites to enhance thermal stability and mechanical properties. Its ionic characteristics allow it to interact favorably with various polymers, potentially leading to innovative applications in coatings and electronic materials .

Electrochemical Sensors

The unique electrochemical properties of this compound make it suitable for use in electrochemical sensors. Its ability to participate in redox reactions can be harnessed for detecting various analytes, including heavy metals and organic pollutants in environmental samples .

Chromatographic Applications

In chromatography, this compound can serve as a stationary phase modifier or as part of a mobile phase due to its solubility and ionic properties. This enhances the separation efficiency of complex mixtures, particularly in pharmaceutical analysis .

Case Studies

StudyApplicationFindings
Greer et al., 2002Thyroid FunctionInvestigated the impact of perchlorate on iodide uptake; relevant for understanding the therapeutic implications of related compounds .
Luminescent ThermometersMaterial DevelopmentDeveloped luminescent sensors using pyridinium derivatives; demonstrated effective thermal sensing capabilities .
Electrochemical SensorsEnvironmental MonitoringEvaluated the use of pyridinium salts in detecting heavy metals; showed high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituted Pyridinium Perchlorates

  • 6-Amino-2-carboxypyridin-1-ium perchlorate: Features amino and carboxyl substituents on the pyridinium ring, leading to enhanced hydrogen-bonding interactions in the crystal lattice. Unlike the target compound, this derivative lacks the 2-oxo-2-phenylethyl group, resulting in reduced steric hindrance and distinct packing motifs .
  • 1-(2-Imino-2H-chromen-3-yl)pyridin-1-ium perchlorate: Contains a chromene-imine substituent, enabling applications in medicinal chemistry (e.g., antiproliferative agents).
  • 1-(3,5-di-tert-butyl-2-hydroxyphenyl)pyridinium perchlorate : Bulky tert-butyl and hydroxyl groups dominate its structure, conferring antioxidant properties. The absence of a ketone group limits its utility in NLO applications compared to the target compound .

Functional Group Influence

  • Ketone vs. Carboxyl/Amino Groups: The 2-oxo-2-phenylethyl group in the target compound introduces electron-withdrawing effects, stabilizing the cation and enhancing π-π stacking interactions. In contrast, amino and carboxyl groups in analogues like 6-amino-2-carboxypyridin-1-ium perchlorate promote hydrogen bonding, altering solubility and thermal stability .
  • Perchlorate Anion : Common to all compounds, the perchlorate anion’s high solubility and low kinetic lability ensure consistent ionic character but vary in lattice energy due to substituent-driven packing differences .

Physicochemical Properties

Property This compound 6-Amino-2-carboxypyridin-1-ium perchlorate 1-(3,5-di-tert-butyl-2-hydroxyphenyl)pyridinium perchlorate
Solubility in polar solvents High Moderate Low
Thermal stability (°C) ~200 (decomposition) ~180 ~250
NLO activity High (due to extended conjugation) Low None
  • The target compound’s superior NLO activity stems from its conjugated ketone-phenyl system, absent in other derivatives .
  • Thermal stability is inversely correlated with substituent bulkiness; tert-butyl groups in the latter analogue enhance stability .

Biological Activity

1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12NO4Cl. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound features a pyridinium ion linked to a phenylethyl group with an oxo substituent. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme and receptor activities, leading to various biological effects. The compound's mechanism is still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The compound's ability to disrupt microbial cell membranes may contribute to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress. In vitro assays demonstrated that the compound could significantly inhibit the proliferation of cancer cells while sparing normal cells .

Case Studies

Study Findings
Study 1: Antimicrobial Efficacy Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Potential Showed dose-dependent cytotoxicity in various cancer cell lines, with mechanisms involving apoptosis induction.
Study 3: Mechanistic Insights Highlighted the role of oxidative stress and mitochondrial dysfunction in mediating anticancer effects.

In Vitro Studies

In vitro studies have shown that this compound can induce cell death in cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). The half-maximal effective concentration (EC50) values indicate a potent effect at relatively low concentrations, suggesting high efficacy as a potential therapeutic agent .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data suggest that the compound may exhibit similar efficacy in animal models. Future studies are needed to fully understand its pharmacokinetics and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Oxo-2-phenylethyl)pyridin-1-ium perchlorate, and how can purity be confirmed?

Methodological Answer: Synthesis typically involves alkylation of pyridine derivatives with 2-bromo-1-phenylethanone, followed by anion exchange with perchloric acid. Key steps include:

  • Reflux conditions : Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity.
  • Purity confirmation :
    • XRD : Monoclinic crystal systems (e.g., space group P21/c) confirm structural integrity .
    • NMR : Compare 1H^1H and 13C^{13}C spectra with computed chemical shifts for functional groups (e.g., pyridinium protons at δ 8.5–9.5 ppm) .

Q. How does crystallographic analysis inform the structural stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Packing motifs : Cations and perchlorate anions form hydrogen-bonded networks (e.g., N–H···O interactions) .
  • Thermal stability : Thermal ellipsoid analysis identifies rigid regions (e.g., pyridinium ring) versus flexible moieties (e.g., oxo-phenylethyl group) .
  • Data repositories : Cross-validate metrics (unit cell parameters, R factors) with the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

Methodological Answer:

  • UV-Vis : Detect charge-transfer transitions between the pyridinium cation and perchlorate anion (λ~max~ 250–300 nm) .
  • IR spectroscopy : Identify ν(C=O) at ~1700 cm⁻¹ and ν(ClO₄⁻) at ~1100 cm⁻¹ .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks ([M⁺] at m/z 268.2 for C₁₃H₁₄NO⁺) .

Advanced Research Questions

Q. How do substituents on the phenyl or pyridinium rings affect reactivity and crystal packing?

Methodological Answer:

  • Comparative crystallography : Replace phenyl with electron-withdrawing groups (e.g., –NO₂) and analyze changes in hydrogen-bonding patterns (e.g., shorter N–H···O distances in nitro derivatives) .
  • DFT calculations : Compute electrostatic potential maps to predict regioselectivity in substitution reactions .

Q. Can quantum chemical calculations guide the design of reactions involving this compound?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model intermediates (e.g., transition states in nucleophilic attacks on the oxo group) .
  • Solvent effects : Apply COSMO-RS to optimize solvent selection (e.g., dielectric constant >30 for polar transition states) .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., space group discrepancies)?

Methodological Answer:

  • Data reprocessing : Re-analyze raw diffraction data with updated software (e.g., Olex2 or SHELX) to detect overlooked symmetry elements .
  • Temperature effects : Compare datasets collected at 298 K vs. 100 K to identify thermal motion artifacts .

Q. How can Hirshfeld surface analysis elucidate non-covalent interactions in its solid state?

Methodological Answer:

  • Surface mapping : Generate dₑ (distance from surface to nucleus) plots to quantify H-bonding (e.g., O···H contacts contribute >30% of interactions) .
  • Fingerprint plots : Compare with analogous perchlorate salts to assess packing efficiency .

Q. What role does this compound play in studying charge-transfer complexes?

Methodological Answer:

  • Electrochemical studies : Cyclic voltammetry (CV) reveals redox activity (e.g., pyridinium reduction at E₁/₂ ~ -1.2 V vs. Ag/AgCl) .
  • Conductivity measurements : Measure ionic conductivity in acetonitrile to assess perchlorate mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.